CID 78060543
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Overview
Description
The compound with the identifier “CID 78060543” is a chemical entity listed in the PubChem database
Chemical Reactions Analysis
CID 78060543 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with other substituents.
Scientific Research Applications
CID 78060543 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules. In medicine, this compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or target disease-related molecules. In industry, this compound may be utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of CID 78060543 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is studied. For example, in a biological system, this compound may interact with signaling pathways, metabolic enzymes, or structural proteins to produce its effects.
Comparison with Similar Compounds
CID 78060543 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or chemical properties, but this compound may exhibit distinct reactivity, biological activity, or applications
Properties
Molecular Formula |
C10H21FNSi |
---|---|
Molecular Weight |
202.36 g/mol |
InChI |
InChI=1S/C10H21FNSi/c1-5-6-12-7-10(4)13(8-11)9(2)3/h5,9-10,12H,1,6-8H2,2-4H3 |
InChI Key |
ZTLXHQZFIFVDFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](CF)C(C)CNCC=C |
Origin of Product |
United States |
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